
4-Amino-3-ethynylpyridin-2(1H)-one
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Description
4-Amino-3-ethynylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 4 exhibits nucleophilic character, enabling reactions with electrophilic reagents:
Alkylation/Acylation :
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Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-alkylated or N-acylated derivatives.
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Example: Reaction with acetyl chloride yields 4-acetamido-3-ethynylpyridin-2(1H)-one .
Schiff Base Formation :
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Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives. This reaction is pH-dependent and often requires dehydrating agents like molecular sieves .
Ethynyl Group Reactivity
The ethynyl substituent at position 3 facilitates:
Cycloaddition Reactions :
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Participates in Huisgen azide-alkyne cycloaddition (Cu-catalyzed "click" chemistry) with azides to form 1,2,3-triazole rings. For example:
This compound+R-N3Cu(I)Triazole-fused pyridinoneThis reaction is highly regioselective under mild conditions .
Sonogashira Coupling :
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Cross-couples with aryl/vinyl halides (e.g., iodobenzene) in the presence of Pd catalysts to form extended π-conjugated systems .
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Pyrazolo[3,4-b]pyridines :
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Reacts with hydrazines (e.g., phenylhydrazine) to form pyrazolo[3,4-b]pyridin-3-amine derivatives via cyclocondensation. The reaction proceeds through nucleophilic attack at the ethynyl group, followed by ring closure .
Oxazolo[5,4-b]pyridines :
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Undergoes condensation with 2-phenyloxazol-5(4H)-ones under thermal conditions (180°C, solvent-free) to yield tricyclic morpholinopyrones .
Oxidation and Reduction
Oxidation :
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The ethynyl group can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄), yielding 3-acetyl-4-aminopyridin-2(1H)-one. This transformation is sensitive to reaction conditions to avoid over-oxidation .
Reduction :
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Catalytic hydrogenation (H₂/Pd) reduces the ethynyl group to an ethyl substituent, producing 4-amino-3-ethylpyridin-2(1H)-one .
Coordination Chemistry
The amino and carbonyl groups enable metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications and material science .
Table 1: Representative Reactions of this compound
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-amino-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N2O/c1-2-5-6(8)3-4-9-7(5)10/h1,3-4H,(H3,8,9,10) |
InChI Key |
DAOSGWRWFFGNAH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CNC1=O)N |
Origin of Product |
United States |
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